3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroquinolin-5-ol |
InChI |
InChI=1S/C9H10ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3H2 |
InChI Key |
CIRQRSNUIWJVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Cl)O |
Origin of Product |
United States |
The Tetrahydroquinoline Core in Contemporary Organic Chemistry and Research
The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a privileged scaffold in drug discovery and organic synthesis. nih.govresearchgate.net This assertion is built upon the widespread presence of the THQ motif in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities. nih.govresearchgate.net These activities span a wide therapeutic spectrum, including anti-HIV, antineoplastic, antibacterial, and antipsychotic properties. nih.govresearchgate.net
The versatility of the tetrahydroquinoline core stems from its unique structural and electronic properties. The fusion of a saturated cyclohexane (B81311) ring with a pyridine (B92270) ring allows for a three-dimensional structure that can be readily modified with various substituents at multiple positions. This structural flexibility enables chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. researchgate.net Consequently, the development of novel and efficient synthetic methodologies for the construction and functionalization of the tetrahydroquinoline ring system remains an active and important area of research in organic chemistry. nih.govrsc.org
Significance of Halogenated and Hydroxylated Tetrahydroquinoline Derivatives in Chemical Synthesis
Strategies for Constructing the Tetrahydroquinoline Scaffold
The tetrahydroquinoline motif is a prevalent framework in numerous bioactive natural products and pharmaceutical agents. acs.org Consequently, a diverse array of synthetic methods has been developed to access this important heterocyclic system. These methods can be broadly categorized into several key strategies.
Cycloaddition and Annulation Reactions (e.g., Skraup-type variants)
Cycloaddition and annulation reactions represent a powerful approach for the de novo construction of the tetrahydroquinoline skeleton.
Povarov Reaction: This [4+2] cycloaddition reaction between an imine and an electron-rich alkene is a prominent method for synthesizing tetrahydroquinolines. sci-rad.com The reaction can be performed in a multi-step or a multi-component fashion, with the latter often providing higher yields. sci-rad.com The choice of catalyst, such as various Lewis acids, can significantly influence the reaction rate and yield. sci-rad.com
Intramolecular Diels-Alder Reactions: The intramolecular Diels-Alder reaction of 2-substituted aminofurans offers a pathway to indolines and tetrahydroquinolines. acs.org The tether length between the furan (B31954) and the dienophile determines whether an indoline (B122111) or a tetrahydroquinoline ring system is formed. acs.org
Inverse-Electron-Demand Aza-Diels-Alder Reaction: This strategy has been employed for the diastereoselective synthesis of functionalized tetrahydroquinoline derivatives. acs.org It involves the reaction of an aza-ortho-quinone methide precursor with a bifunctional acyclic olefin, proceeding under mild conditions with high yields. acs.org
Skraup-Doebner-Miller Reaction: The classical Skraup synthesis involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline (B57606). wikipedia.orgnumberanalytics.com While traditionally used for quinoline synthesis, modifications and subsequent reduction steps can lead to tetrahydroquinolines. However, these reactions are known for being vigorous. wikipedia.org Modern variations, such as microwave-assisted modifications in water, offer a more environmentally friendly approach. rsc.org
Functionalization of Pre-existing Nitrogen-Heterocyclic Systems
The modification of existing heterocyclic rings provides another route to tetrahydroquinolines.
Hydrogenation of Quinolines: The most direct method for preparing tetrahydroquinolines is the hydrogenation of the corresponding quinoline derivatives. wikipedia.org This reduction can be achieved using heterogeneous catalysts, and asymmetric hydrogenation methods have also been developed. wikipedia.org Electrochemical methods using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor can also yield tetrahydroquinoline derivatives. rsc.org
Biomimetic Asymmetric Reduction: Chiral 2-functionalized tetrahydroquinolines can be synthesized through the biomimetic asymmetric reduction of 2-functionalized quinolines. acs.org This method utilizes a chiral and regenerable NAD(P)H model in the presence of a simple achiral phosphoric acid as a transfer catalyst. acs.org
Oxidative Coupling Rearrangement: Tetrahydro-β-carbolines and tetrahydro-γ-carbolines can undergo oxidative coupling rearrangement to yield functionalized indole (B1671886) derivatives, which can serve as precursors for more complex tetrahydroquinoline structures. nih.gov
Transformations from Cyclic Ketone Precursors (e.g., Cyclohexanone (B45756) derivatives)
Cyclic ketones, particularly cyclohexanone derivatives, are versatile starting materials for the synthesis of tetrahydroquinolines.
A two-step synthesis has been described where α,α′-bis(substituted-benzylidene)cycloalkanones react with malononitrile (B47326) to form 2-amino-3-cyano-4H-pyrans. researchgate.net These pyran intermediates are then converted into 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives using ammonium (B1175870) acetate. researchgate.net
The synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, a related precursor, has been achieved through various multi-step reactions starting from different precursors. chemicalbook.com A dynamic kinetic resolution of this racemic alcohol using lipase (B570770) from Candida antarctica can separate the enantiomers, which is a key step in the synthesis of chiral ligands for asymmetric catalysis. mdpi.com
Synthetic Routes for 3-Chlorination on the Quinoline Ring
Introducing a chlorine atom at the 3-position of the quinoline ring can be achieved through several synthetic strategies, primarily involving electrophilic or nucleophilic reactions.
Electrophilic Chlorination Approaches
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto aromatic rings.
Direct Chlorination: While direct chlorination of quinoline itself often leads to a mixture of products, the electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like ICl, I2, and Br2 can afford 3-halo-substituted quinolines in moderate to good yields. nih.gov The reaction proceeds under mild conditions and tolerates various functional groups. nih.gov
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphoryl chloride) is commonly used for the formylation of activated aromatic rings. In the synthesis of quinolines from acetanilides, this reagent can also lead to the formation of 2-chloro-3-formylquinoline derivatives. chemijournal.comrsc.org Subsequent removal of the formyl group would provide a route to 2-chloroquinolines, which could potentially be isomerized or further functionalized.
Oxidative Chlorination: This method involves the in-situ generation of an electrophilic chlorine species from a chloride source using an oxidant. researchgate.net This approach is considered a more sustainable alternative to traditional chlorination methods. researchgate.net
Nucleophilic Displacement Strategies for Halogen Introduction
Nucleophilic substitution reactions on the quinoline ring or its precursors can also be employed to introduce a chlorine atom.
From Hydroxyquinolines: A common strategy involves the conversion of a hydroxyl group to a chloro group. For instance, 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline can be treated with thionyl chloride to yield 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline. google.com This principle could be applied to a 3-hydroxyquinoline (B51751) precursor.
Substitution on Chloro-Substituted Quinolines: While not a direct method for introducing the 3-chloro substituent, the reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented. For example, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one is susceptible to displacement by various nucleophiles. mdpi.com This highlights the potential for manipulating the substitution pattern on a pre-chlorinated quinoline ring. There are notable differences in reactivity between 2-chloro- and 4-chloroquinolines in nucleophilic substitution reactions. researchgate.net
One-Pot and Multicomponent Reaction Protocols for Tetrahydroquinoline Synthesis
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like tetrahydroquinolines. nih.gov These reactions involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. nih.govmdpi.com Several powerful MCRs have been developed for the synthesis of the tetrahydroquinoline core, which could be adapted for the preparation of this compound.
A prominent example is the Povarov reaction , a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene. nih.gov This reaction is a powerful tool for constructing the tetrahydroquinoline skeleton. For the synthesis of the target compound, a plausible Povarov-type reaction could involve 3-chloroaniline (B41212) as the aniline component. The choice of the aldehyde and the activated alkene would be crucial to introduce the desired substitution pattern, including the hydroxyl group at the 5-position. For instance, the use of a cyclic enol ether or a similar precursor could potentially lead to the formation of the hydroxylated carbocyclic ring. The reaction is often catalyzed by a Lewis or Brønsted acid. nih.gov
Another versatile approach is the use of tandem reactions , where multiple bond-forming events occur in a single, uninterrupted sequence. For example, a one-pot tandem synthesis of substituted tetrahydroquinolines has been achieved through a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. rsc.orgrsc.org This strategy typically starts with readily available precursors like substituted nitrobenzaldehydes and acetophenones. rsc.orgrsc.orgosti.gov A hypothetical tandem reaction for the target molecule could start from a suitably substituted precursor that already contains the chloro- and a precursor to the hydroxyl- functionality.
Furthermore, cascade reactions initiated by a Michael addition are well-established for the synthesis of quinoline and tetrahydroquinoline derivatives. acs.org An asymmetric organocatalytic aza-Michael/Michael cascade reaction of N-protected 2-aminophenyl α,β-unsaturated esters with nitroolefins has been shown to produce highly functionalized tetrahydroquinolines with excellent control over stereochemistry. thieme-connect.com Adapting such a cascade to incorporate a chlorine atom at the desired position and a hydroxyl group on the carbocyclic ring would be a sophisticated yet potentially effective strategy.
The Mannich reaction is another classic multicomponent reaction that has been employed for the one-pot synthesis of tetrahydroquinoline derivatives. nih.gov This reaction involves the aminoalkylation of an acidic proton-containing compound by formaldehyde (B43269) and a primary or secondary amine. nih.gov While typically used for N-functionalization of the tetrahydroquinoline ring, modifications of this approach could potentially be explored for building the core structure itself.
| Reaction Type | Reactants | Catalyst/Conditions | Product Scope | Reference |
| Povarov Reaction | Anilines, Aldehydes, Activated Alkenes | Lewis or Brønsted Acids | Substituted Tetrahydroquinolines | nih.gov |
| Tandem Reaction | Nitrobenzaldehydes, Acetophenones | Pd/UiO-66(HCl), H₂ | Substituted Tetrahydroquinolines | rsc.orgrsc.org |
| Aza-Michael/Michael Cascade | N-protected 2-aminophenyl α,β-unsaturated esters, Nitroolefins | Chiral Thiourea Catalyst | Highly Functionalized Tetrahydroquinolines | thieme-connect.com |
| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amines | Reflux in Ethanol with catalytic HCl | N-Mannich bases of Tetrahydroquinoline | nih.gov |
| Biomimetic Reduction Cascade | 2-Aminochalcones | Rh-complex/Chiral Phosphoric Acid, H₂ | Chiral Tetrahydroquinolines | dicp.ac.cn |
Chemical Reactivity and Transformations of 3 Chloro 5,6,7,8 Tetrahydroquinolin 5 Ol
Reactions Involving the Hydroxyl Group at C-5
The secondary alcohol at the C-5 position is a key site for various chemical modifications, including etherification, esterification, oxidation, and nucleophilic substitution.
Etherification and Esterification Reactions
The hydroxyl group of 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol can readily undergo etherification and esterification reactions, common transformations for secondary alcohols.
Etherification can be achieved under standard conditions, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a suitable base, like sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide would yield the desired ether.
Esterification can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is another viable method.
A summary of representative, though not specifically documented for this exact compound, etherification and esterification reactions is presented below:
| Reaction Type | Reagents | Product |
| Etherification | 1. Sodium Hydride (NaH)2. Alkyl Halide (R-X) | 3-Chloro-5-alkoxy-5,6,7,8-tetrahydroquinoline |
| Esterification | Acyl Chloride (RCOCl), Pyridine | 3-Chloro-5,6,7,8-tetrahydroquinolin-5-yl ester |
Oxidation to Carbonyl Derivatives (e.g., Ketones)
The secondary alcohol at C-5 can be oxidized to the corresponding ketone, 3-Chloro-5,6,7,8-tetrahydroquinolin-5-one. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. More classical methods, like the Swern oxidation or the use of chromium-based reagents, are also applicable.
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 3-Chloro-5,6,7,8-tetrahydroquinolin-5-one |
| Dess-Martin Periodinane | 3-Chloro-5,6,7,8-tetrahydroquinolin-5-one |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 3-Chloro-5,6,7,8-tetrahydroquinolin-5-one |
Nucleophilic Substitutions of Activated Hydroxyl Groups
The hydroxyl group is a poor leaving group and therefore requires activation for nucleophilic substitution reactions. This is typically achieved by converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate. Reaction with tosyl chloride (TsCl), mesyl chloride (MsCl), or triflic anhydride (Tf₂O) in the presence of a base will yield the activated intermediate. This intermediate can then be displaced by a variety of nucleophiles.
| Activating Agent | Nucleophile (Nu⁻) | Product |
| Mesyl Chloride (MsCl), Triethylamine | Azide (N₃⁻) | 5-Azido-3-chloro-5,6,7,8-tetrahydroquinoline |
| Tosyl Chloride (TsCl), Pyridine | Cyanide (CN⁻) | 3-Chloro-5,6,7,8-tetrahydroquinoline-5-carbonitrile |
Reactions Involving the Chloro Substituent at C-3
The chlorine atom at the C-3 position of the quinoline (B57606) ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Carbon-Carbon, Carbon-Heteroatom coupling)
The chloro group at C-3 can participate in a range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming a new carbon-carbon bond.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the chloroquinoline with an amine in the presence of a palladium catalyst and a suitable base. This is a key method for introducing nitrogen-containing functional groups.
Sonogashira Coupling: This reaction couples the chloroquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a new carbon-carbon triple bond.
| Coupling Reaction | Coupling Partner | Catalyst/Base | Product |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5,6,7,8-tetrahydroquinolin-5-ol |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(Dialkylamino)-5,6,7,8-tetrahydroquinolin-5-ol |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-5,6,7,8-tetrahydroquinolin-5-ol |
Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Quinoline Ring
The electron-withdrawing nature of the nitrogen atom in the quinoline ring can facilitate nucleophilic aromatic substitution (SNAr) at the C-3 position, particularly under forcing conditions or with strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.
Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. The reactivity can be enhanced by the presence of additional electron-withdrawing groups on the aromatic ring.
| Nucleophile | Conditions | Product |
| Ammonia (NH₃) | High Temperature/Pressure | 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol |
| Sodium Methoxide (NaOMe) | Heat | 3-Methoxy-5,6,7,8-tetrahydroquinolin-5-ol |
| Sodium Thiophenoxide (NaSPh) | Heat | 3-(Phenylthio)-5,6,7,8-tetrahydroquinolin-5-ol |
Reductive Dehalogenation Pathways
The removal of the chlorine atom from the 3-position of the pyridine ring is a key potential transformation. This reductive dehalogenation can be achieved through various methods, primarily involving catalytic hydrogenation or the use of chemical reductants.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed method for dehalogenation. In this process, this compound would be treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenolysis of aryl chlorides. The reaction would likely proceed to yield 5,6,7,8-tetrahydroquinolin-5-ol. The presence of the hydroxyl group and the tetrahydroquinoline nitrogen may influence the reaction conditions required.
| Catalyst | Reagent | Potential Product | Reference |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 5,6,7,8-tetrahydroquinolin-5-ol | nih.gov |
Chemical Reduction:
A variety of chemical reducing agents can also effect dehalogenation. These reactions often proceed via different mechanisms, including single-electron transfer processes. For instance, systems like sodium metal in a suitable solvent or the use of iron powder in the presence of a proton source have been shown to dehalogenate aryl halides. researchgate.net The choice of reductant and reaction conditions would be crucial to ensure selectivity, preventing the reduction of other functional groups in the molecule.
Reactivity of the Tetrahydroquinoline Ring System
The tetrahydroquinoline scaffold of this compound presents multiple sites for chemical modification, encompassing both the saturated alicyclic ring and the aromatic heterocycle.
Reactions on the Saturated Alicyclic Ring (e.g., α-functionalization)
The saturated carbocyclic part of the molecule, particularly the carbon atoms adjacent to the nitrogen (C8) and the hydroxyl group (C4 and C6), offers opportunities for functionalization.
Oxidation of the Secondary Alcohol:
The secondary alcohol at the C5 position is a prime site for oxidation. Treatment with common oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be expected to convert the hydroxyl group into a ketone, yielding 3-chloro-7,8-dihydroquinolin-5(6H)-one. The choice of oxidant would be critical to avoid over-oxidation or reaction with the electron-rich aromatic ring.
Substitution Reactions at C6 and C8:
The protons at the C6 and C8 positions, being alpha to the hydroxyl group and the quinoline nitrogen respectively, could potentially be abstracted under suitable basic conditions, allowing for subsequent alkylation or other functionalization. However, the acidity of these protons is generally low, and such reactions might require strong bases.
Electrophilic and Nucleophilic Reactions on the Aromatic Heterocycle
The pyridine ring, being part of the tetrahydroquinoline system, can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution:
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The chlorine atom at C3 further deactivates the ring. However, the annulated saturated ring can have a modest activating effect. Electrophilic substitution, if it were to occur under forcing conditions, would likely be directed by the existing substituents. The precise regioselectivity would be a subject of experimental investigation. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNA_r):
The chlorine atom at the 3-position makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing nitrogen atom in the ring facilitates this type of reaction. Strong nucleophiles, such as alkoxides, amines, or thiolates, could potentially displace the chloride ion. The reaction would likely proceed via a Meisenheimer-like intermediate. nih.govlibretexts.org The regioselectivity of such a substitution is generally high, occurring at the carbon bearing the halogen.
| Reaction Type | Reagent | Potential Product | Reference |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe, R₂NH) | 3-Methoxy-5,6,7,8-tetrahydroquinolin-5-ol or 3-(dialkylamino)-5,6,7,8-tetrahydroquinolin-5-ol | nih.govmdpi.com |
Ring Opening and Rearrangement Processes
While the tetrahydroquinoline ring system is generally stable, under specific conditions, ring opening or rearrangement reactions could be envisaged.
Ring Opening:
Ring opening of the saturated portion of the tetrahydroquinoline is not a common reaction under standard conditions. However, harsh oxidative cleavage or specific enzymatic reactions could potentially lead to the cleavage of the C-C bonds in the alicyclic ring.
Rearrangement Reactions:
Rearrangements involving the tetrahydroquinoline skeleton are not widely reported but could potentially be induced under acidic or thermal conditions, possibly involving the hydroxyl group at C5. For instance, acid-catalyzed dehydration of the alcohol followed by skeletal rearrangement could occur, although this would likely require specific structural features not inherently present in the parent molecule.
Chemoselectivity and Regioselectivity in Complex Reaction Systems
The presence of multiple functional groups in this compound (a secondary alcohol, a chloro-substituted pyridine ring, and a secondary amine within the ring system) necessitates careful consideration of chemoselectivity and regioselectivity in any chemical transformation.
Chemoselectivity:
When subjecting the molecule to a reaction, one functional group may react preferentially over another. For example, in a reduction reaction, it might be possible to selectively reduce the chloro group without affecting the hydroxyl group or the aromatic ring, or vice versa, by careful choice of the reducing agent and reaction conditions. Similarly, in an oxidation reaction, the secondary alcohol is the most likely site of attack, but a strong oxidant could also affect the aromatic ring.
Regioselectivity:
In reactions involving the aromatic ring, such as electrophilic or nucleophilic substitution, the position of attack is crucial. As discussed, nucleophilic attack is highly likely to occur at the C3 position, displacing the chlorine atom. The regioselectivity of electrophilic attack is less predictable and would depend on the interplay of the electronic effects of the nitrogen, the chlorine, and the annulated ring.
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a full structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | ~8.3 | s | - |
| H4 | ~7.5 | s | - |
| H5 | ~4.8 | t | ~6 |
| OH | Variable | br s | - |
| H6 | ~2.0-2.2 | m | - |
| H7 | ~1.8-2.0 | m | - |
| H8 | ~2.7-2.9 | m | - |
The aromatic protons H2 and H4 are expected to appear as singlets in the downfield region due to the deshielding effect of the quinoline (B57606) ring. The proton at C5, being attached to a carbon bearing a hydroxyl group, would likely appear as a triplet. The protons on the saturated ring (H6, H7, and H8) would show complex multiplets due to their diastereotopic nature and spin-spin coupling with each other. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~130 |
| C4 | ~125 |
| C4a | ~145 |
| C5 | ~68 |
| C6 | ~30 |
| C7 | ~20 |
| C8 | ~35 |
| C8a | ~135 |
The carbons of the aromatic portion of the quinoline ring (C2, C3, C4, C4a, and C8a) are expected to resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the saturated ring (C5, C6, C7, and C8). The carbon bearing the chlorine atom (C3) and the hydroxyl group (C5) will have their chemical shifts significantly influenced by these electronegative substituents.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H5 and the protons at H6, and among the protons of the C6, C7, and C8 methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the stereochemistry at the C5 chiral center by observing NOEs between H5 and protons on the saturated ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 (medium) |
| C-H (aliphatic) | 2850-3000 (medium to strong) |
| C=N (quinoline) | 1600-1650 (medium) |
| C=C (aromatic) | 1450-1600 (medium) |
| C-O (alcohol) | 1050-1200 (strong) |
| C-Cl | 600-800 (strong) |
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline ring would appear in the 1450-1650 cm⁻¹ region. A strong band for the C-O stretch of the secondary alcohol and a band in the fingerprint region for the C-Cl stretch would also be anticipated.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
The molecular formula for this compound is C₉H₁₀ClNO. The nominal molecular weight is approximately 195.64 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 195. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 197 with an intensity of about one-third of the M⁺ peak would be a characteristic feature.
Common fragmentation pathways would likely involve the loss of the hydroxyl group, the chlorine atom, or parts of the saturated ring.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule. For C₉H₁₀³⁵ClNO, the calculated exact mass is 195.0451, and for C₉H₁₀³⁷ClNO, it is 197.0421. Observing these exact masses would provide strong evidence for the chemical formula of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS is instrumental in determining the purity of a sample and confirming its molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.
The gas chromatograph separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions. Following separation, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
While specific experimental data for the GC-MS analysis of this compound is not widely published, analysis of related chlorinated tetrahydroquinoline derivatives provides insight into the expected behavior. For instance, the analysis of other chlorinated aromatic compounds by GC-MS has been shown to be highly effective in discriminating between structural isomers based on their fragmentation patterns and retention times. nih.gov The molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chloro group, the hydroxyl group, and fragmentation of the tetrahydroquinoline ring.
Table 1: Predicted GC-MS Parameters for this compound Analysis
| Parameter | Predicted Value/Condition |
| Column | Phenyl-methyl polysiloxane capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Expected Molecular Ion (M+) | m/z ~197.05 |
| Key Fragment Ions | [M-Cl]+, [M-OH]+, fragments from ring cleavage |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single crystal of suitable quality would be required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.
Although a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on similar substituted tetrahydroquinoline derivatives have been reported. For example, the crystal structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was determined using X-ray powder diffraction, revealing its monoclinic crystal system. chromatographyonline.com Such studies are crucial for confirming the regiochemistry and stereochemistry of the molecule.
Table 2: Anticipated Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Key Bond Lengths | C-Cl, C-O, C-N, C-C |
| Key Bond Angles | Angles defining the geometry of the rings |
| Conformation | Puckering of the tetrahydro- portion of the ring |
Advanced Chromatographic Methods for Purification and Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical and preparative chemistry, offering high-resolution separations of non-volatile compounds. bjbms.orgnih.gov For this compound, HPLC is an essential tool for both assessing purity and for purification.
In analytical mode, a small amount of the sample is injected onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, typically a UV-Vis spectrophotometer, records the elution of each component. The area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for accurate quantification.
For the purification of this compound, preparative HPLC would be employed, using a larger column to handle larger sample loads. Fractions of the eluent are collected, and those containing the pure compound are combined. The separation of related compounds, such as the chiral resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, has been successfully achieved using HPLC with a chiral stationary phase. mdpi.com
Table 3: Representative HPLC Method for the Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Detection | UV at ~230 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. khanacademy.org It operates on the same principles of differential partitioning as other forms of chromatography.
A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. ijpsr.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and interaction with the stationary phase. reddit.comlibretexts.org
Table 4: General TLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) or Iodine vapor |
| Expected Rf Value | Dependent on the exact mobile phase composition |
Computational and Theoretical Investigations of 3 Chloro 5,6,7,8 Tetrahydroquinolin 5 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org For 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol, DFT calculations are instrumental in elucidating its fundamental properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to ensure reliable results. dergipark.org.tr
The first step in any quantum chemical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For this compound, the tetrahydroquinoline ring system is not planar, leading to the possibility of multiple low-energy conformations.
Conformational analysis is therefore crucial. The flexible saturated portion of the ring system allows for different puckering patterns, and the hydroxyl group at the C5 position can exist in either an axial or equatorial orientation. Each of these possibilities represents a distinct conformer with a specific energy. DFT calculations can be used to optimize the geometry of each potential conformer and calculate their relative energies to identify the most stable forms. mdpi.com
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Equatorial | 0.00 |
Note: The data in this table is representative and intended for illustrative purposes.
Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich aromatic portion of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is likely distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing chloro substituent. A smaller HOMO-LUMO gap would suggest higher reactivity. siftdesk.org
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | -1.23 |
Note: The data in this table is representative and intended for illustrative purposes.
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in this compound, theoretical chemical shifts can be obtained. These predicted values, when compared to experimental data, can aid in the assignment of signals and confirm the compound's structure. mdpi.com
IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, aiding in the assignment of experimental IR bands to specific functional groups, such as the O-H stretch of the hydroxyl group, C-Cl stretch, and various C-H and C=C vibrations within the tetrahydroquinoline core. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment, such as in a solvent. bioinformaticsreview.com
For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or DMSO) and simulating its behavior for a period of nanoseconds to microseconds. This allows for a thorough exploration of the conformational landscape, revealing the relative populations of different conformers and the energy barriers for interconversion between them. This is particularly useful for understanding the flexibility of the tetrahydro- portion of the ring system. github.io
Computational Mechanistic Studies of Organic Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying potential synthetic transformations or metabolic pathways. For example, DFT calculations can be used to model the reaction pathway of a nucleophilic substitution at the chloro-substituted position or the oxidation of the hydroxyl group.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This provides valuable information on the feasibility of a reaction, its rate-determining step, and the role of any catalysts involved. Such studies can guide the optimization of reaction conditions in a laboratory setting.
Cheminformatics Approaches for Chemical Space Exploration and Property Prediction
Cheminformatics utilizes computational methods to analyze large datasets of chemical information, enabling the prediction of properties and the exploration of chemical space. longdom.org For this compound, cheminformatics tools can be used to predict a wide range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models, built on datasets of related tetrahydroquinoline derivatives, can be used to predict the biological activity of this compound against various biological targets. mdpi.com These models correlate structural features of molecules with their observed activities, providing a rapid screening method. nih.gov Furthermore, cheminformatics approaches can be used to design virtual libraries of analogs of the target compound, allowing for the systematic exploration of how modifications to the structure would affect its properties. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydroquinoline |
| Quinoline |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Novel Fused Heterocyclic Systems (e.g., Pyrimidoquinolines)
The tetrahydroquinoline scaffold is a cornerstone for the construction of fused heterocyclic systems, which are prevalent in biologically active molecules. 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol is a prime candidate for synthesizing novel fused systems like pyrimidoquinolines. The synthesis of pyrimidoquinolines often involves the condensation of a quinoline (B57606) derivative containing an amino or a related functional group with a three-carbon synthon or a pyrimidine (B1678525) precursor. rsc.orgnih.gov
For instance, the hydroxyl group at the C-5 position of this compound can be converted into other functional groups, such as an amino group, through multi-step synthesis. This amino-substituted tetrahydroquinoline can then undergo cyclization reactions to form the pyrimidine ring fused to the quinoline core. The chlorine atom at the C-3 position can also be exploited for further functionalization or cyclization reactions, enabling the creation of diverse pyrimidoquinoline derivatives. The general strategy often involves reacting a suitably functionalized tetrahydroquinoline with reagents like urea, thiourea, or formamides to construct the fused pyrimidine ring. nih.gov
Table 1: Examples of Reagents for Pyrimidoquinoline Synthesis from Tetrahydroquinoline Precursors
| Precursor Functional Group | Reagent | Resulting Fused Ring | Reference |
| Amine | Urea/Thiourea | Pyrimidinone/Pyrimidinethione | nih.gov |
| Amine | Formic Acid | Pyrimidine | rsc.org |
| Amine | Phenyl isothiocyanate | Phenyl-substituted Pyrimidinethione | rsc.org |
Building Block for the Construction of Complex Organic Molecules
The utility of this compound as a building block extends to the synthesis of complex organic molecules beyond fused heterocycles. Tetrahydroquinoline-based structures are key components in various pharmacologically active compounds, including agonists for the glucocorticoid receptor. ossila.com The functional handles on this compound—the chloro group and the hydroxyl group—allow for its strategic incorporation into larger, more complex molecular scaffolds.
The chlorine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The secondary alcohol at the C-5 position can be oxidized to a ketone, which then serves as a site for nucleophilic additions or reductions. Alternatively, the hydroxyl group can be used as a handle for esterification, etherification, or displacement reactions. This dual functionality makes it a highly adaptable building block for creating molecules with specific three-dimensional structures and biological activities.
Integration into Chemical Probe Development and Ligand Scaffolds
Chemical probes and ligands are essential tools for studying biological systems and for drug discovery. The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry and has been used to develop ligands for various biological targets. semanticscholar.org The compound this compound can be readily integrated into the development of such molecules.
The hydroxyl group can be modified to attach linkers, fluorescent tags, or other reporter groups, which is a key step in creating chemical probes. The chlorine atom provides a site for tuning the electronic properties and steric profile of the molecule, which can be crucial for achieving high affinity and selectivity for a target protein. Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as chiral ligands in metal-catalyzed reactions, highlighting the potential of this scaffold in coordination chemistry. mdpi.comresearchgate.netnih.gov By analogy, modifications of this compound could lead to novel ligand scaffolds with unique coordination properties.
Contributions to Diversification Strategies in Synthetic Chemistry
In modern drug discovery, the creation of diverse chemical libraries is crucial for identifying new lead compounds. acs.org this compound is an excellent starting point for library synthesis due to its multiple points of diversification. The chlorine atom and the hydroxyl group can be independently or sequentially modified to generate a large number of analogs from a single core structure.
For example, a library of compounds could be generated by reacting this compound with a series of carboxylic acids to form a diverse set of esters. In parallel, the chlorine atom could be substituted with various amines or boronic acids through cross-coupling reactions. This approach allows for the rapid exploration of the chemical space around the tetrahydroquinoline scaffold, increasing the probability of discovering molecules with desired biological or material properties.
Potential in Asymmetric Catalysis as a Chiral Scaffold Component
The presence of a stereocenter at the C-5 position, where the hydroxyl group is located, gives this compound significant potential as a component of chiral scaffolds for asymmetric catalysis. Chiral ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline have been shown to be effective in asymmetric transfer hydrogenation reactions. mdpi.comresearchgate.netnih.govmdpi.com
The chiral alcohol of this compound can be resolved into its pure enantiomers. Each enantiomer can then serve as a chiral building block for the synthesis of enantiopure ligands. The hydroxyl group can be used to direct the stereochemical outcome of reactions on adjacent positions or can be incorporated into a larger ligand structure where its stereochemistry influences the coordination environment of a metal center. This can lead to the development of new, highly effective catalysts for a range of asymmetric transformations, which are critical in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) has been achieved starting from the corresponding 8-hydroxy precursor, demonstrating the feasibility of using these chiral alcohols as starting materials for chiral ligands. semanticscholar.orgnih.gov
Mechanistic Investigations of Reactions Involving the Compound
Elucidation of Reaction Pathways and Transition States
The reactivity of 3-chloro-5,6,7,8-tetrahydroquinolin-5-ol is dictated by its constituent functional groups. The secondary alcohol at the C-5 position is a prime site for oxidation, esterification, and etherification reactions. Nucleophilic substitution at the C-3 position, bearing a chloro-substituent, is also a plausible transformation, albeit likely requiring forcing conditions or catalytic activation due to the electron-rich nature of the pyridine (B92270) ring.
Oxidation of the C-5 Hydroxyl Group: The conversion of the secondary alcohol to a ketone, yielding 3-chloro-5,6,7,8-tetrahydroquinolin-5-one, represents a common transformation. The reaction pathway would proceed through a transition state dependent on the chosen oxidant. For instance, with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the mechanism would involve the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the C-5 proton by a base to form the carbonyl group.
Nucleophilic Substitution at C-3: The chlorine atom at the C-3 position can potentially be displaced by strong nucleophiles. The reaction pathway could proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The transition state for such a reaction would involve the formation of a Meisenheimer-like complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction's feasibility, would be influenced by the electron-withdrawing or -donating nature of other substituents on the quinoline (B57606) ring.
Kinetic and Thermodynamic Studies of Key Chemical Transformations
Kinetic and thermodynamic data for reactions involving this compound are not specifically reported. However, general principles can be applied.
Kinetic Considerations: The rate of reactions involving the hydroxyl group would be influenced by steric hindrance around the C-5 position and the electronic nature of the quinoline ring. For nucleophilic substitution at C-3, the reaction rate would be highly dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate.
Thermodynamic Considerations: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For the oxidation of the alcohol, the formation of the more stable ketone would likely result in a negative ΔG. For nucleophilic substitution, the relative bond strengths of the C-Cl and the new C-nucleophile bond would be a major determinant of the reaction's thermodynamics.
A hypothetical comparison of thermodynamic parameters for different reaction types is presented in the table below.
| Reaction Type | Hypothetical ΔH (Enthalpy) | Hypothetical ΔS (Entropy) | Hypothetical ΔG (Gibbs Free Energy) |
| Oxidation of C-5 alcohol | Negative (exothermic) | Likely small change | Negative (spontaneous) |
| Esterification of C-5 alcohol | Near zero | Near zero | Near zero (equilibrium) |
| Nucleophilic substitution at C-3 | Dependent on nucleophile | Dependent on reactants | Dependent on conditions |
Table 1: Postulated Thermodynamic Parameters for Reactions of this compound.
Influence of Reaction Conditions and Catalyst Systems on Reaction Outcome
Reaction conditions and the choice of catalysts are critical in directing the outcome of transformations involving multifunctional molecules like this compound.
For reactions at the C-5 hydroxyl group:
Oxidation: The choice of oxidant is crucial. Mild oxidants like PCC or Dess-Martin periodinane would selectively oxidize the alcohol to a ketone. Stronger oxidants could potentially lead to over-oxidation or degradation of the molecule.
Esterification: Acid or base catalysis is typically required. The choice of catalyst can influence the rate and position of equilibrium.
For reactions at the C-3 chloro group:
Nucleophilic Substitution: The use of a palladium or copper catalyst in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could facilitate the substitution of the chlorine atom with a wide range of functionalities under milder conditions than traditional SNAr reactions. The choice of ligand on the metal catalyst would be critical in determining the efficiency and selectivity of the transformation.
The table below summarizes the potential influence of different catalyst systems.
| Catalyst System | Target Transformation | Potential Outcome |
| Pyridinium Chlorochromate (PCC) | Oxidation of C-5 alcohol | Formation of 3-chloro-5,6,7,8-tetrahydroquinolin-5-one |
| Pd(PPh3)4 / Base | Suzuki Coupling at C-3 | Formation of 3-aryl-5,6,7,8-tetrahydroquinolin-5-ol |
| CuI / Ligand | Buchwald-Hartwig Amination at C-3 | Formation of 3-amino-5,6,7,8-tetrahydroquinolin-5-ol |
Table 2: Potential Catalyst Systems and Their Influence on the Reaction Outcome.
Stereochemical Control and Mechanistic Insights
The C-5 position of this compound is a stereocenter. Therefore, reactions involving this center can proceed with stereochemical control, leading to the formation of specific stereoisomers.
Asymmetric Synthesis: The reduction of the corresponding ketone, 3-chloro-5,6,7,8-tetrahydroquinolin-5-one, using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) could provide a route to enantiomerically enriched (R)- or (S)-3-chloro-5,6,7,8-tetrahydroquinolin-5-ol. The mechanism of such a reduction would involve the formation of a diastereomeric transition state, where the chiral reagent preferentially delivers the hydride to one face of the prochiral ketone.
Enzymatic Reactions: Biocatalysts, such as lipases or alcohol dehydrogenases, could also be employed for stereoselective transformations. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound through stereoselective acylation. The mechanism would involve the formation of an enzyme-substrate complex where the active site's chirality dictates which enantiomer reacts.
The stereochemical outcome is a powerful tool for understanding reaction mechanisms. The observation of inversion or retention of configuration at a stereocenter provides direct insight into the transition state geometry and the nature of bond-making and bond-breaking steps.
Q & A
Q. What are the key considerations for optimizing synthetic routes to 3-chloro-5,6,7,8-tetrahydroquinolin-5-ol?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from quinoline precursors. Key steps include halogenation (chlorination at position 3) and reduction of the aromatic ring to form the tetrahydroquinoline scaffold. For example, outlines a similar synthesis for a dimethyl-substituted analog using catalytic hydrogenation and halogenation under anhydrous conditions. Critical parameters include solvent choice (e.g., dichloromethane for halogenation), temperature control (0–5°C for exothermic steps), and protecting group strategies to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 3) and hydrogenation of the quinoline ring.
- HPLC/MS : Assess purity (>95% recommended) and detect impurities like dechlorinated byproducts.
- X-ray Crystallography : Resolve ambiguous stereochemistry in the tetrahydroquinoline ring (if crystalline derivatives are obtainable).
highlights similar protocols for structural validation of chloro-substituted quinolines .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Store under argon at –20°C to prevent oxidation of the tetrahydroquinoline ring. Stability in aqueous buffers (pH 7.4) should be verified via UV-Vis spectroscopy over 24-hour periods .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Begin with:
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs).
- Cytotoxicity Assays : Use MTT or resazurin-based tests on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values.
provides a comparative MIC table for related quinolines, showing chlorine substitution enhances antibacterial activity .
Advanced Research Questions
Q. How does the chlorine substituent at position 3 influence structure-activity relationships (SAR) compared to bromine or methyl analogs?
- Methodological Answer : Chlorine’s electronegativity and size modulate electronic and steric effects:
- Electronic Effects : Enhances binding to targets like bacterial topoisomerases via halogen bonding.
- Steric Effects : Smaller than bromine, allowing better fit into hydrophobic enzyme pockets.
compares brominated and chlorinated analogs, showing chlorine analogs exhibit lower IC₅₀ values in cytotoxicity assays .
Q. What strategies resolve contradictory data in reported biological activities (e.g., varying MICs across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like inoculum size, solvent concentration (DMSO ≤1% v/v), and incubation time.
- Validate Target Engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., DNA gyrase).
notes discrepancies in MICs for similar quinolines due to differences in bacterial strains and assay protocols .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
provides collision cross-section (CCS) data for related compounds, useful for validating computational models .
Q. How can researchers mitigate degradation during long-term storage or in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
